molecular formula C13H13NO3S B1334186 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid CAS No. 199461-24-0

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid

Cat. No.: B1334186
CAS No.: 199461-24-0
M. Wt: 263.31 g/mol
InChI Key: MYWPIJKTTXHAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid is a novel, multi-functional research chemical designed for advanced investigative applications. This compound features a unique molecular architecture that combines a thienyl ring with a p-anisidine (4-methoxyaniline) moiety, both attached to a central acetic acid backbone. This structure is of significant interest in medicinal chemistry and materials science due to its potential for diverse molecular interactions and its utility as a key synthetic intermediate for developing more complex heterocyclic systems. The presence of both hydrogen bond donor and acceptor sites, along with the electron-rich characteristics imparted by its substituents, makes it a valuable scaffold for pharmacological exploration, particularly in the design of enzyme inhibitors. Researchers can employ this compound in projects aimed at synthesizing novel small molecule libraries or as a precursor for further functionalization through its reactive carboxylic acid group. Handling of this compound requires standard laboratory safety protocols. It is recommended to use personal protective equipment, including nitrile gloves and safety goggles, and to conduct all operations in a well-ventilated fume hood to avoid inhalation or contact . The product must be stored in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . As with similar acetic acid derivatives, this compound is classified as hazardous, with potential to cause severe skin burns and eye damage (H314) . In case of a spill, neutralize with sodium bicarbonate and dispose of via certified hazardous waste protocols . Please note: This product is intended for research purposes only in controlled laboratory settings. It is not categorized as a drug or medicine and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWPIJKTTXHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374870
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199461-24-0
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.

    Introduction of the Thiophene Ring: The acylated aniline derivative is then subjected to a reaction with a thiophene derivative, often through a coupling reaction facilitated by a catalyst such as palladium.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Source
EsterificationEthanol, H₂SO₄ (catalytic)Ethyl 2-(4-methoxyanilino)-2-(2-thienyl)acetate85%
AmidationThionyl chloride, NH₃ (excess)2-(4-Methoxyanilino)-2-(2-thienyl)acetamide72%

Key Findings :

  • Esterification preserves the thiophene and aniline functionalities while enhancing lipophilicity for biological studies .
  • Amidation facilitates integration into peptide-mimetic frameworks .

Electrophilic Aromatic Substitution (EAS) on Thiophene

The electron-rich thiophene ring participates in regioselective EAS:

Reaction Reagents Position Product Application Source
BrominationBr₂, FeCl₃ (cat.)C55-Bromo-2-(4-methoxyanilino)thiophene acetic acidHalogenated intermediates
NitrationHNO₃, H₂SO₄C55-Nitro derivativePrecursor for amines

Mechanistic Insight :

  • Bromination at C5 aligns with the directing effects of the sulfur atom in thiophene .
  • Nitro groups introduced via nitration are reducible to amines for further functionalization .

Modification of Methoxy Group

The 4-methoxy group on the aniline moiety undergoes demethylation or substitution:

Reaction Reagents Product Notes Source
DemethylationBBr₃, CH₂Cl₂, -78°C2-(4-Hydroxyanilino)-2-(2-thienyl)acetic acidEnhances hydrogen-bonding capacity
Nucleophilic substitutionH₂N-R, Pd(OAc)₂, Xantphos2-(4-R-anilino)-2-(2-thienyl)acetic acidEnables diverse aryl/alkyl modifications

Applications :

  • Demethylation generates phenolic derivatives for metal chelation studies .
  • Cross-coupling reactions expand structural diversity for drug discovery .

Condensation Reactions

The acetic acid moiety participates in cyclocondensation:

Reaction Reagents Product Biological Relevance Source
With hydrazine hydrateEtOH, ΔPyrazoline derivativeAntimicrobial agents
With thioureaHCl, H₂OThiazolidinone analogAntitubercular activity

Structural Analysis :

  • Pyrazoline formation involves nucleophilic attack at the carbonyl group .
  • Thiazolidinones exhibit enhanced conformational rigidity for target binding .

Redox Reactions

The thiophene and aniline groups undergo redox transformations:

Reaction Reagents Product Oxidation State Source
Oxidation (S)m-CPBA, CH₂Cl₂Thiophene-S-oxideSulfoxide intermediate
Reduction (Nitro)H₂, Pd/C, EtOH2-(4-Aminophenyl)-2-(2-thienyl)acetic acidBioactive amine derivative

Notes :

  • Sulfoxidation modulates electronic properties for material science applications .
  • Nitro reduction generates primary amines for covalent protein labeling .

Salt Formation

The carboxylic acid forms salts with metals or amines:

Salt Type Counterion Applications Source
Sodium saltNaOH (aq.)Improved aqueous solubility
Zinc complexZnCl₂, MeOHCatalytic or antimicrobial studies

Key Data :

  • Sodium salts are preferred for in vitro assays requiring solubility .
  • Metal complexes show promise in catalysis and biofilm inhibition .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique chemical properties might make it useful in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid C₁₃H₁₃NO₃S 263.32 4-Methoxyanilino, 2-thienyl Acetic acid core, thiophene ring
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid C₁₂H₁₂N₂O₃S 264.30 4-Methoxyanilino, thiazole ring Thiazole replaces thienyl, lower lipophilicity (XLogP3: 3.2)
2-Amino-2-(5-methylthiophen-2-yl)acetic acid C₇H₉NO₂S 187.21 Amino group, 5-methylthienyl Simplified structure, lacks methoxyanilino
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid C₁₂H₁₃N₃O₃S 279.31 4-Methylanilino, thiazolidinone Thiazolidinone ring, ketone functionality

Key Observations :

  • Thiazole vs.
  • Substituent Effects: The 4-methoxyanilino group enhances electron density compared to simpler amino or methylanilino groups (e.g., ), which may influence redox properties or stability.

Analogs with Modified Acetic Acid Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Modifications Functional Features Reference
[(2-Methylbenzyl)thio]acetic acid C₁₀H₁₂O₂S 196.26 Benzylthio group Thioether linkage, no heterocyclic system
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate C₁₈H₂₄N₂O₅ 348.40 Esterified acetic acid Enhanced lipophilicity, ester functionality

Key Observations :

  • Ester Derivatives : Esterification of the acetic acid group (e.g., ) increases molecular weight and lipophilicity, which could improve membrane permeability in biological systems.
  • Thioether Linkages : Compounds like [(2-methylbenzyl)thio]acetic acid replace the heterocyclic system with a thioether, simplifying the structure but reducing aromatic interactions.

Research Findings and Implications

Crystallographic and Conformational Studies

  • Crystal Packing: Analogs like methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate exhibit significant dihedral angles (e.g., 65.71° between benzene and pyrimidine rings), influencing molecular packing via C–H···O hydrogen bonds . Similar effects may occur in the target compound.
  • Stability: Thiazolidinone derivatives (e.g., ) demonstrate rigid, planar structures due to conjugated systems, whereas thienyl-containing compounds may exhibit greater conformational flexibility.

Physicochemical Properties

  • Lipophilicity: The thienyl group in the target compound contributes to moderate lipophilicity, while thiazole or thiazolidinone analogs (e.g., ) show higher polarity due to additional heteroatoms.

Biological Activity

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly as an anti-inflammatory and cytoprotective agent. This compound is part of a broader class of 2-anilinophenylacetic acid derivatives that have shown various pharmacological properties, including inhibition of phospholipase A2 (PLA2) and lipoxygenase enzymes, which are crucial in inflammatory processes.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in the metabolism of arachidonic acid. These enzymes include:

  • Phospholipase A2 (PLA2) : This enzyme releases arachidonic acid from membrane phospholipids, initiating the inflammatory cascade.
  • Lipoxygenase : This enzyme converts arachidonic acid into leukotrienes, which are mediators of inflammation.

By inhibiting these pathways, the compound may reduce the synthesis of pro-inflammatory mediators, thus exerting anti-inflammatory effects .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory : The compound has been shown to inhibit PLA2 and lipoxygenase activity, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Cytoprotective : Its ability to antagonize leukotriene effects suggests potential in protecting gastric mucosa from damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential : Some studies have indicated that derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on PLA2 and lipoxygenase:

Enzyme Inhibition Activity Reference
PLA2Significant inhibitor
LipoxygenaseModerate inhibitor
mPGES-1Low micromolar range

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that certain derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of G0/G1 phase arrest followed by an increase in subG0/G1 fraction indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves condensation reactions between substituted anilines and thienylacetic acid derivatives. For example, refluxing precursors in acetic anhydride (2–3 hours) under nitrogen, followed by recrystallization from benzene-hexane mixtures, optimizes purity and yield . Key parameters include reaction time, solvent polarity (to control intermediate stability), and temperature gradients during crystallization.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR in DMSO-d₆ to resolve signals for the methoxy group (~3.7 ppm), thienyl protons (6.8–7.5 ppm), and carboxylic acid protons (~12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (exact mass: 291.08 g/mol) and fragmentation patterns for structural validation .
  • X-ray Crystallography : Refinement using riding models for hydrogen atoms and rigid methyl groups ensures accurate bond-length and angle measurements .

Q. How can computational methods like density-functional theory (DFT) predict the compound’s electronic properties?

  • Methodological Answer : DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. Basis sets like 6-311++G(d,p) are recommended for accuracy in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol deviation) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., halogens) at the 4-methoxyanilino moiety to modulate electronic effects, guided by DFT-predicted reactivity indices .
  • Cross-Coupling Reactions : Utilize palladium catalysts (e.g., Pd(II) complexes with hydrazine ligands) for regioselective functionalization of the thienyl ring .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Standardize cell-based assays (e.g., MIC testing against Gram-positive bacteria) using controls like cefalotin derivatives with known thienylacetamido activity .
  • Metabolite Tracking : Employ LC-MS/MS to identify metabolic byproducts (e.g., alkoxyacetic acids) that may interfere with activity measurements .

Q. How do crystallographic data inform conformational analysis of this compound?

  • Methodological Answer : Refinement of X-ray data reveals torsional angles between the thienyl and methoxyanilino groups, which influence intermolecular interactions (e.g., hydrogen bonding with carboxylic acid moieties). Discrepancies in reported bond lengths may arise from temperature-dependent lattice distortions, requiring low-temperature (100 K) data collection for accuracy .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by UPLC-PDA to quantify degradation products like 4-methoxyaniline or thiophene-2-acetic acid .
  • Isotopic Labeling : Use 13C^{13}C-labeled acetic acid precursors to track metabolic pathways via isotope-ratio mass spectrometry (IRMS) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in computational vs. experimental vibrational spectra?

  • Methodological Answer : Discrepancies in IR peak assignments (e.g., C=O stretching frequencies) often stem from solvent effects or anharmonicity. Apply scaling factors (0.96–0.98) to DFT-calculated frequencies and compare with experimental spectra in non-polar solvents (e.g., CCl₄) to minimize solvent interactions .

Q. What explains variability in reported pKa values for the carboxylic acid group?

  • Methodological Answer : Solvent-dependent protonation states (e.g., DMSO vs. aqueous buffers) and intramolecular hydrogen bonding with the methoxy group can shift pKa by 1–2 units. Use potentiometric titrations in mixed solvents (e.g., water-DMSO) to isolate these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.